

4-Azidobutanol 1-Acetate solubility data

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Compound of Interest

Compound Name: 4-Azidobutanol 1-Acetate

CAS No.: 172468-38-1

Cat. No.: B582130

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An In-Depth Technical Guide to the Solubility of **4-Azidobutanol 1-Acetate**

Introduction

4-Azidobutanol 1-Acetate is a bifunctional chemical compound of increasing interest in the fields of chemical synthesis and drug development. Featuring both a terminal azide group and an acetate ester, it serves as a versatile building block. The azide moiety is a key participant in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific conjugation of molecules.[1] [2] The acetate group, on the other hand, can serve as a protecting group for the corresponding alcohol or be involved in further synthetic transformations.

A fundamental understanding of a compound's solubility is paramount for its effective application. For researchers, scientists, and drug development professionals, solubility data dictates the choice of reaction media, purification strategies, formulation development, and the design of screening assays. This guide provides a comprehensive technical overview of the physicochemical properties, theoretical solubility principles, and practical experimental methods for determining the solubility of **4-Azidobutanol 1-Acetate**.

Physicochemical Profile of 4-Azidobutanol 1-Acetate

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. **4-Azidobutanol 1-Acetate** is a colorless oil under standard conditions.[3] Its key

properties are summarized in the table below.

Property	Value	Source
Chemical Name	4-Azidobutanol 1-Acetate	[3]
Synonyms	4-Azidobutyl Acetate; 4-Azido-1-butanol 1-Acetate	[3]
CAS Number	172468-38-1	[3]
Molecular Formula	C ₆ H ₁₁ N ₃ O ₂	[3]
Molecular Weight	157.17 g/mol	[3]
Appearance	Colorless Oil	[3]
Storage	2-8°C Refrigerator	[3]

The molecule's structure consists of a four-carbon (butyl) chain, which provides a degree of lipophilicity. This chain is functionalized at one end with a highly polar azide group (-N₃) and at the other with an acetate ester group (-OCOCH₃). The ester group is polar, but less so than a free hydroxyl group. This combination of a nonpolar hydrocarbon backbone with two distinct polar functional groups results in an amphiphilic character that governs its interaction with various solvents.

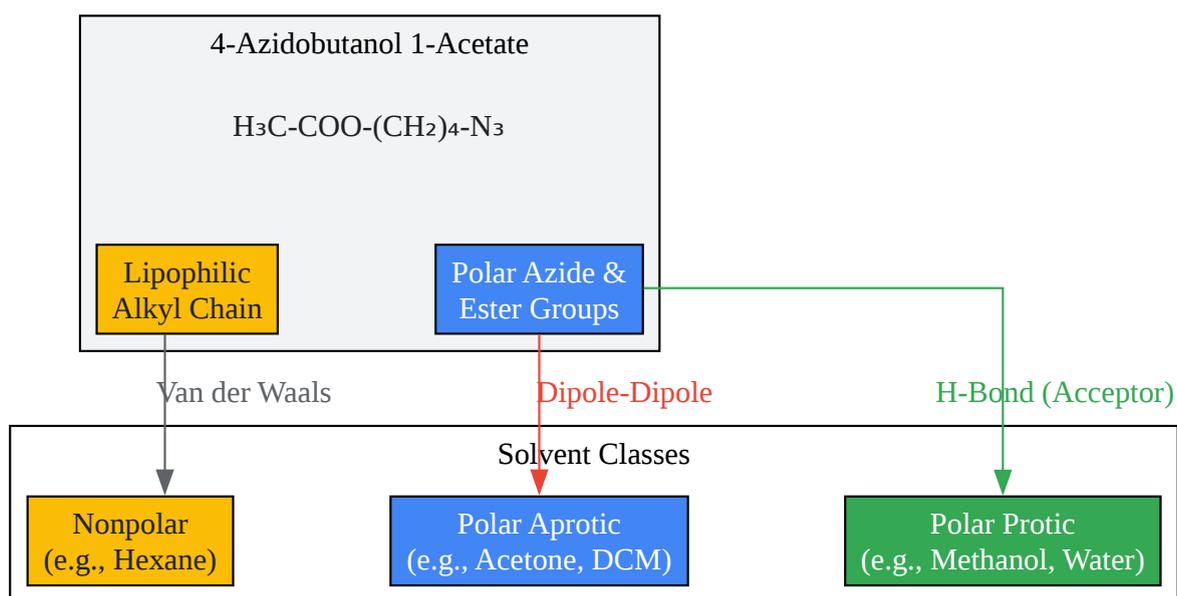
Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible. The interplay of forces between **4-Azidobutanol 1-Acetate** and a solvent determines its solubility.

- **Van der Waals Forces:** The C₄H₈ alkyl backbone of the molecule interacts with nonpolar solvents like hexane and toluene through weak van der Waals forces.
- **Dipole-Dipole Interactions:** The azide (-N₃) and acetate (-OCOCH₃) groups possess significant dipole moments. These groups can interact favorably with other polar molecules, such as those in acetone, ethyl acetate, and dichloromethane.

- **Hydrogen Bonding:** **4-Azidobutanol 1-Acetate** contains hydrogen bond acceptors (the oxygen atoms of the acetate and the nitrogen atoms of the azide) but lacks strong hydrogen bond donors (like an -OH or -NH group). Therefore, it can accept hydrogen bonds from protic solvents like water and alcohols, but it cannot self-associate through hydrogen bonding.

The diagram below illustrates the potential interactions between **4-Azidobutanol 1-Acetate** and different classes of solvents.



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Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

While exhaustive quantitative data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the molecule's structure and data from analogous compounds. For instance, a related tosylated derivative is known to be soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.[4] Conversely, isobutyl acetate, which shares the C4-acetate structure, is insoluble in water.[5]

Based on these principles and related data, the following profile is expected:

Solvent Class	Example Solvent(s)	Predicted Solubility	Rationale
Polar Protic	Water	Sparingly Soluble to Insoluble	The four-carbon chain imparts significant hydrophobicity, which likely outweighs the hydrogen bonding potential of the polar groups.[5]
Methanol, Ethanol	Soluble	The alkyl portion of the alcohols can interact with the butyl chain, while the hydroxyl group can hydrogen bond with the azide and acetate groups.	
Polar Aprotic	Acetone, Acetonitrile	Soluble	Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected.
Dichloromethane (DCM), Chloroform	Soluble	These solvents are effective at solvating moderately polar organic compounds. [4]	
Ethyl Acetate	Soluble	As an ester itself, ethyl acetate shares structural similarity and polarity, promoting miscibility. [4]	

Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Very Soluble	These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds.
Nonpolar	Hexane, Toluene	Moderately Soluble to Soluble
		The butyl chain will interact well with these solvents, but the highly polar ends may limit miscibility compared to more polar solvents.

Experimental Determination of Solubility

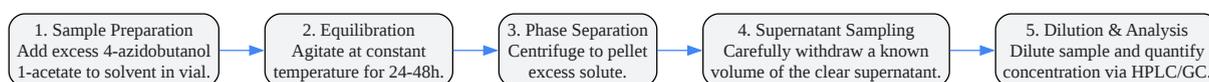
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Causality Behind Experimental Choices

- **Equilibrium Achievement:** The core of this method is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Shaking or agitation for an extended period (e.g., 24-48 hours) is crucial to ensure this thermodynamic equilibrium is reached, as premature measurement can lead to an underestimation of solubility.[6]
- **Temperature Control:** Solubility is highly temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations, ensuring the data is reproducible and relevant to specific application conditions.
- **Phase Separation:** After reaching equilibrium, the undissolved solute must be completely separated from the saturated solution to avoid artificially inflating the measured concentration. Centrifugation followed by careful collection of the supernatant is a robust method for this separation.[7]

- **Accurate Quantification:** The concentration of the solute in the saturated supernatant must be determined using a sensitive and validated analytical method. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and ability to separate the analyte from any potential impurities.[8]

Experimental Workflow Diagram



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Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Protocol: Shake-Flask Method

- **Materials & Equipment:**
 - **4-Azidobutanol 1-Acetate** (solute)
 - Selected solvents of high purity
 - Glass vials with Teflon-lined screw caps
 - Orbital shaker with a temperature-controlled chamber
 - Analytical balance
 - Calibrated positive displacement pipettes
 - Centrifuge
 - High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
 - Volumetric flasks and appropriate mobile phase for HPLC

- Procedure:
 1. Add a precisely weighed amount of the chosen solvent (e.g., 2 mL) to several glass vials.
 2. To each vial, add an excess amount of **4-Azidobutanol 1-Acetate**. "Excess" means adding enough solute so that a visible, separate liquid phase of the solute remains after equilibration.
 3. Securely cap the vials to prevent solvent evaporation.
 4. Place the vials in the orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.
 5. Allow the mixture to equilibrate for 24 to 48 hours. Visually inspect to confirm that an excess of the solute phase is still present.
 6. After equilibration, remove the vials and place them in a centrifuge. Spin at a high speed (e.g., 10,000 x g) for 15 minutes to ensure complete separation of the undissolved solute.
 7. Carefully open the vial and, without disturbing the bottom layer, withdraw a precise aliquot (e.g., 100 µL) of the clear, saturated supernatant.
 8. Transfer the aliquot to a volumetric flask and dilute with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.
 9. Analyze the diluted sample by HPLC to determine the concentration.
 10. Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Safety Considerations

Organic azides are energetic compounds and should be handled with care.^[2] While low molecular weight azides are known to be particularly hazardous, all compounds containing the azide functional group warrant respect.^[2]

- **Thermal Stability:** Avoid heating organic azides, as this can lead to rapid decomposition and the release of nitrogen gas, causing a dangerous pressure buildup.^[2]

- Mechanical Shock: Avoid subjecting the compound to mechanical shock or friction.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
- Storage: Store **4-Azidobutanol 1-Acetate** in a refrigerator at 2-8°C as recommended, away from heat sources and incompatible materials.[3]
- Disposal: Dispose of waste according to institutional and local regulations for reactive chemical waste.

Users are REQUIRED to consult the most current Safety Data Sheet (SDS) for **4-Azidobutanol 1-Acetate** before handling the material.

Conclusion

4-Azidobutanol 1-Acetate is a molecule with a dual-polarity nature, stemming from its nonpolar alkyl chain and its polar azide and acetate functional groups. This structure predicts its high solubility in a wide range of common polar aprotic and protic organic solvents, with limited solubility in water and moderate solubility in nonpolar solvents. For applications requiring precise knowledge of its solubility limits, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. By combining a theoretical understanding of its molecular properties with rigorous experimental validation, researchers can confidently employ this versatile chemical in their synthetic and developmental workflows.

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